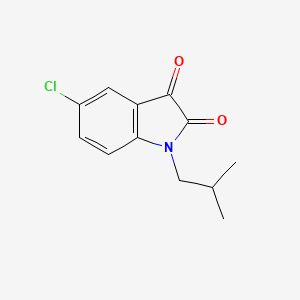

5-Chloro-1-isobutylindoline-2,3-dione

Description

Historical Context and Evolution of Indoline-2,3-dione Chemistry

The story of indoline-2,3-dione, or isatin (B1672199), began in 1840 when it was first synthesized by Otto Linné Erdmann and Auguste Laurent through the oxidation of indigo (B80030) dye using nitric and chromic acids. chemicalbook.com Initially explored for its relationship to the vibrant blue dye, the isatin scaffold quickly captured the attention of chemists. Early synthetic routes, such as the Sandmeyer isonitrosoacetanilide isatin synthesis, were developed to produce isatin and its simple analogs. nih.gov

Over the decades, the chemistry of isatin has evolved significantly. Classic methods like the Stolle and Martinet procedures provided access to a wider range of derivatives. researchgate.net Modern synthetic chemistry has introduced more efficient and environmentally friendly methods for creating these scaffolds. researchgate.net The discovery that isatin is not just a synthetic curiosity but an endogenous compound found in mammalian tissues and fluids, where it may act as a modulator of biochemical processes, further intensified research into its derivatives. researchgate.net This evolution from a simple dye derivative to a privileged scaffold in medicinal chemistry underscores the enduring importance of the indoline-2,3-dione core.

Structural Features and Core Reactivity of Isatin Derivatives

The isatin molecule is characterized by a bicyclic structure where a benzene (B151609) ring is fused to a five-membered pyrrole (B145914) ring containing two carbonyl groups at positions 2 and 3. researchgate.net This arrangement imparts a unique reactivity profile. The key structural features and their influence on reactivity are summarized below:

| Structural Feature | Description | Implied Reactivity |

| Amide N-H Proton | The proton on the nitrogen at position 1 is acidic and can be removed by a base. | Allows for N-alkylation, N-acylation, and other substitutions at the nitrogen atom. researchgate.netottokemi.com |

| C3-Carbonyl (Keto) | The ketone at position 3 is highly electrophilic and is the primary site for nucleophilic attack. | Undergoes condensation reactions (e.g., with amines to form Schiff bases), aldol (B89426) reactions, and additions of organometallic reagents. researchgate.net |

| C2-Carbonyl (Amide) | The carbonyl at position 2 is part of a cyclic amide (lactam) functionality. It is less reactive than the C3-carbonyl. | Participates in ring-opening reactions under certain hydrolytic conditions. |

| Aromatic Ring | The benzene ring (positions 4, 5, 6, and 7) is susceptible to electrophilic aromatic substitution. | Can be functionalized with groups like halogens (e.g., chloro, bromo) or nitro groups, typically at the C5 and C7 positions. researchgate.net |

This unique combination of an aromatic ring, a ketone, and a γ-lactam moiety allows isatin to function as both an electrophile and a nucleophile, making it a highly versatile precursor for synthesizing a vast array of more complex heterocyclic compounds. researchgate.net

Importance of Halogenation and N-Substitution in Isatin Derivatives

The functionalization of the isatin core at the C5 position (halogenation) and the N1 position (N-substitution) are two of the most powerful strategies for fine-tuning its properties. These modifications are central to the identity of 5-Chloro-1-isobutylindoline-2,3-dione.

Halogenation: The introduction of a halogen, such as chlorine, at the 5-position of the aromatic ring has profound effects. The chlorine atom is an electron-withdrawing group, which influences the electronic distribution across the entire molecule. ontosight.airesearchgate.net This modification can:

Increase Lipophilicity: Halogenation generally increases the molecule's affinity for lipids, which can enhance its ability to cross biological membranes. mdpi.com

Modulate Reactivity: The electron-withdrawing nature of chlorine can affect the electrophilicity of the carbonyl carbons and the acidity of the N-H proton.

Enhance Biological Activity: Structure-activity relationship (SAR) studies have repeatedly shown that 5-halogenation is a key factor in enhancing the biological potency of isatin derivatives, including their antibacterial and anticancer activities. researchgate.netresearchgate.net

N-Substitution: The substitution of the acidic proton at the N1 position with an alkyl group, such as an isobutyl group, is another critical modification. This process, known as N-alkylation, is typically achieved by treating the isatin (or its 5-chloro derivative) with an alkyl halide in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as dimethylformamide (DMF). nih.govresearchgate.net The introduction of an N-alkyl group:

Increases Lipophilicity: Similar to halogenation, adding an alkyl chain increases the nonpolar character of the molecule.

Removes the Acidic Proton: This prevents reactions that involve the deprotonation of the nitrogen, thereby altering the molecule's reactivity and metabolic stability.

Influences Biological Profile: The size and nature of the N-alkyl group can significantly impact how the molecule interacts with biological targets. Studies on various N-alkyl isatins show that the length and branching of the alkyl chain correlate with changes in biological potency. researchgate.net

The combination of a 5-chloro substituent and a 1-isobutyl group in this compound is therefore a strategic design to create a molecule with potentially enhanced lipophilicity and a specific steric and electronic profile for interaction with biological targets.

Overview of Current Research Trends for this compound and Related Structures

While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, the research trends for closely related 5-chloro and N-alkylated isatin derivatives provide a clear indication of its potential areas of application.

Current research on these related structures is heavily focused on medicinal chemistry and materials science. Key trends include:

Anticancer Drug Discovery: Isatin derivatives, particularly those with halogen and N-alkyl substitutions, are widely investigated as potential anticancer agents. nih.gov They are explored as inhibitors of various enzymes crucial for cancer cell proliferation, such as kinases.

Antimicrobial Agents: The 5-chloroisatin (B99725) scaffold is a core component in the synthesis of novel antibacterial and antifungal compounds. researchgate.netresearchgate.net Research involves creating new derivatives through reactions at the C3-carbonyl to generate Schiff bases or spiro-heterocycles with enhanced antimicrobial efficacy.

Antiviral Research: Substituted isatins are being designed and synthesized as potential antiviral agents, with some derivatives showing activity against a range of viruses. mdpi.com

Corrosion Inhibition: N-alkylated 5-chloroisatin derivatives have been studied for their ability to prevent the corrosion of metals, such as mild steel, in acidic environments. researchgate.netresearchgate.net

The synthesis of this compound would logically proceed via the N-alkylation of 5-chloroisatin with an isobutyl halide (e.g., isobutyl bromide). This straightforward synthetic accessibility, combined with the promising biological activities of its structural analogs, positions it as a compound of significant interest for future exploration in these research areas.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1-(2-methylpropyl)indole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO2/c1-7(2)6-14-10-4-3-8(13)5-9(10)11(15)12(14)16/h3-5,7H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFFKSJMZCKKYDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C2=C(C=C(C=C2)Cl)C(=O)C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Chloro 1 Isobutylindoline 2,3 Dione and Its Precursors

Strategies for the Synthesis of 5-Chloroisatin (B99725) (5-Chloro-1H-indole-2,3-dione)

The creation of the 5-Chloroisatin scaffold is paramount and can be achieved through several distinct synthetic routes, primarily starting from 4-chloroaniline (B138754).

The synthesis of isatin (B1672199) and its derivatives often relies on the cyclization of intermediates derived from substituted anilines. nih.gov This general strategy involves reacting an aniline (B41778) with a reagent that introduces a two-carbon chain, which is then cyclized onto the aromatic ring through an intramolecular electrophilic substitution reaction. synarchive.com The nature and position of substituents on the aniline starting material dictate the substitution pattern of the final isatin product. For the synthesis of 5-Chloroisatin, the logical starting material is 4-chloroaniline. The subsequent reaction steps, such as those outlined in the Sandmeyer synthesis, create an N-aryl intermediate that is primed for acid-catalyzed cyclization to form the desired indoline-2,3-dione structure. nih.gov

The Sandmeyer isatin synthesis is a widely used and effective method for preparing isatins from anilines. biomedres.uschemicalbook.com The process begins with the reaction of an aniline with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride in an aqueous solution of sodium sulfate (B86663). biomedres.usdergipark.org.tr This forms an isonitrosoacetanilide intermediate. biomedres.us This intermediate is then isolated and subsequently treated with a strong acid, typically concentrated sulfuric acid, to induce cyclization and afford the isatin product. biomedres.uschemicalbook.com

In the specific synthesis of 5-Chloroisatin, 4-chloroaniline is used as the starting material. banglajol.inforesearchgate.net The reaction proceeds through the formation of the p-chlorooximinoacetanilide intermediate. banglajol.inforesearchgate.net This intermediate is then cyclized using concentrated sulfuric acid to yield 5-Chloroisatin. banglajol.info This modified aniline-to-isatin route has been shown to be reproducible for producing various substituted isatins. nih.gov

Table 1: Reagents in the Sandmeyer Synthesis of 5-Chloroisatin

| Reagent | Role |

|---|---|

| 4-Chloroaniline | Aromatic starting material |

| Chloral Hydrate | Carbon source for the side chain |

| Hydroxylamine Hydrochloride | Forms the oxime group in the intermediate |

| Sodium Sulfate | Used in the aqueous reaction medium |

| Hydrochloric Acid | Acid catalyst for intermediate formation |

This two-step procedure is a cornerstone of isatin chemistry due to its reliability and the accessibility of the starting materials. synarchive.com

An alternative to the Sandmeyer reaction is the Stolle synthesis. chemicalbook.com This method is particularly effective for producing N-substituted isatins but can also be adapted for N-unsubstituted isatins. biomedres.uschemicalbook.com The process involves the reaction of a primary or secondary aniline with oxalyl chloride to form a chlorooxalylanilide intermediate. chemicalbook.com This intermediate is then cyclized in the presence of a Lewis acid, such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃), to yield the indoline-2,3-dione ring system. biomedres.uschemicalbook.com The Stolle method is noted for its utility in synthesizing 1-aryl polycyclic isatins from more complex starting materials like phenothiazine (B1677639) and phenoxazine. biomedres.us

While not a direct route to isatins, the intramolecular Friedel-Crafts acylation is a powerful method for preparing 1-indanones, which are structurally related cyclic ketones. researchgate.netorgsyn.org This reaction typically involves the cyclization of 3-arylpropanoic acids or their corresponding acid chlorides. researchgate.netorgsyn.org The reaction is promoted by either stoichiometric amounts of Brønsted or Lewis acids or, in more modern protocols, by catalytic amounts of Lewis acids like niobium pentachloride (NbCl₅) or terbium triflate (Tb(OTf)₃). researchgate.netorgsyn.orgresearchgate.net The use of NbCl₅ allows the reaction to proceed under mild conditions (room temperature) and acts both as a reagent to convert the carboxylic acid to an acyl chloride in situ and as a catalyst for the cyclization. researchgate.net This approach provides an efficient entry into the indanone core, a five-membered ring fused to a benzene (B151609) ring, which is a structural motif analogous to the core of indoline-2,3-dione. researchgate.net

N-Alkylation Strategies for 5-Chloro-1-isobutylindoline-2,3-dione

Once 5-Chloroisatin is synthesized, the final step is the introduction of the isobutyl group at the N-1 position of the indole (B1671886) ring.

Phase Transfer Catalysis (PTC) is a highly effective technique for the N-alkylation of substrates like isatin, which may have limited solubility in common organic solvents. acsgcipr.org The PTC method facilitates the reaction between a water-soluble nucleophile (the deprotonated isatin anion, formed by a base in the aqueous phase) and a water-insoluble electrophile (the alkylating agent, such as isobutyl bromide, in an organic phase). princeton.edu

The process utilizes a phase transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB). researchgate.net The catalyst's cation forms a lipophilic ion pair with the isatin anion, transporting it from the aqueous phase into the organic phase where it can react with the isobutyl halide. princeton.edu This method allows the use of simple and inexpensive inorganic bases like potassium carbonate (K₂CO₃) and avoids the need for strong, hazardous bases or anhydrous conditions. acsgcipr.orgresearchgate.net

A direct analogy for this synthesis is the N-alkylation of 5-chloroisatin with propargyl bromide, which was successfully carried out at room temperature using K₂CO₃ as the base, TBAB as the catalyst, and dimethylformamide (DMF) as the solvent. researchgate.net By substituting propargyl bromide with an appropriate isobutylating agent, such as isobutyl bromide, this compound can be synthesized efficiently under these mild PTC conditions.

Table 2: Components of the PTC System for N-Alkylation

| Component | Example | Role |

|---|---|---|

| Substrate | 5-Chloroisatin | The molecule to be alkylated |

| Alkylating Agent | Isobutyl bromide | Provides the isobutyl group |

| Base | Potassium Carbonate (K₂CO₃) | Deprotonates the isatin nitrogen |

| Phase Transfer Catalyst | Tetrabutylammonium Bromide (TBAB) | Transports the isatin anion to the organic phase |

| Organic Solvent | Dimethylformamide (DMF) | Dissolves the alkylating agent and the ion pair |

This PTC-mediated approach is advantageous for its operational simplicity, mild reaction conditions, and high efficiency in forming N-alkylated isatin derivatives. researchgate.netnih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| 1-Aryl polycyclic isatin |

| 1-Indanone |

| 3-Arylpropanoic acid |

| 4-chloroaniline |

| This compound |

| 5-Chloroisatin |

| 5-Chloro-1H-indole-2,3-dione |

| Acyl chloride |

| Aluminum chloride |

| Boron trifluoride |

| Chloroform |

| Chlorooxalylanilide |

| Dimethylformamide |

| Indoline-2,3-dione |

| Isobutyl bromide |

| Isonitrosoacetanilide |

| N-substituted isatin |

| Niobium pentachloride |

| Oxalyl chloride |

| p-chlorooximinoacetanilide |

| Phenothiazine |

| Phenoxazine |

| Potassium carbonate |

| Propargyl bromide |

| Sulfuric acid |

| Terbium triflate |

Utilization of Isobutyl Halides and Related Alkylating Agents

The key step in the synthesis of this compound is the N-alkylation of the 5-chloroisatin precursor. This is typically achieved through a nucleophilic substitution reaction where the nitrogen atom of the indoline-2,3-dione ring acts as a nucleophile, attacking the electrophilic carbon of an isobutyl halide. Isobutyl bromide is a commonly employed alkylating agent for this purpose due to its favorable reactivity.

The reaction is generally carried out under phase-transfer catalysis (PTC) conditions. researchgate.net This technique is particularly effective for reactions involving a salt of an organic anion and an organic reactant, as is the case here with the deprotonated 5-chloroisatin and the isobutyl halide. researchgate.net A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), facilitates the transfer of the isatin anion from the solid or aqueous phase to the organic phase where the alkylating agent is present, thereby accelerating the reaction. internationaljournalssrg.org

The general scheme for this reaction can be represented as follows:

In this reaction, a base is required to deprotonate the acidic N-H of 5-chloroisatin, forming the corresponding anion which then participates in the alkylation.

Optimization of Reaction Conditions and Yields

The efficiency and yield of the N-alkylation of 5-chloroisatin with isobutyl halides are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of base, solvent, catalyst, temperature, and reaction time.

Base: A variety of bases can be employed to generate the isatin anion. Potassium carbonate (K₂CO₃) is a frequently used mild base in these reactions. ijaems.com Other bases such as cesium carbonate (Cs₂CO₃) have also been shown to be effective, sometimes providing better results. nih.gov The choice of base can influence the reaction rate and the formation of potential side products.

Solvent: Polar aprotic solvents are generally preferred for this type of reaction as they can dissolve the reactants and facilitate the nucleophilic substitution. N,N-dimethylformamide (DMF) is a common solvent choice. researchgate.netinternationaljournalssrg.org Acetonitrile (B52724) (ACN) has also been utilized, particularly in microwave-assisted reactions. semanticscholar.orgsemanticscholar.org

Catalyst: In phase-transfer catalyzed reactions, the selection and concentration of the catalyst are crucial. Tetrabutylammonium bromide (TBAB) is a widely used and effective phase-transfer catalyst for the N-alkylation of isatins. internationaljournalssrg.org

Temperature and Reaction Time: The reaction temperature can significantly impact the rate of reaction. Conventional heating methods often require elevated temperatures and longer reaction times. semanticscholar.org Microwave-assisted synthesis has emerged as a powerful technique to expedite the N-alkylation of isatins, often leading to significantly reduced reaction times, from hours to minutes, and improved yields. nih.govsemanticscholar.org Optimization studies typically involve screening different temperatures and monitoring the reaction progress over time to determine the optimal conditions for maximum conversion and yield.

While specific yield data for the synthesis of this compound is not extensively reported in readily available literature, data from analogous N-alkylation reactions of isatins provide valuable insights into the expected efficiency of these methods. The following interactive table summarizes typical conditions and yields for the N-alkylation of isatin and its derivatives with various alkyl halides, which can serve as a guide for optimizing the synthesis of the target compound.

| Isatin Derivative | Alkylating Agent | Base | Solvent | Catalyst | Method | Time | Yield (%) |

| Isatin | Benzyl chloride | DBU | Ethanol | - | Microwave | 10 min | - |

| Isatin | Propargyl bromide | DBU | Ethanol | - | Microwave | 10-25 min | - |

| Isatin | Ethyl bromoacetate | DBU | Ethanol | - | Microwave | 10-25 min | - |

| 5-Chloroisatin | 2,6-Dichlorobenzyl bromide | KF/Alumina | Acetonitrile | - | Conventional | - | High |

| Isatin | Benzyl chloride | KF/Alumina | Acetonitrile | Microwave | 25 min | 91 | |

| Isatin | Benzyl chloride | KF/Alumina | Acetonitrile | Conventional | 2 h | 88 | |

| 5-Chloroisatin | Benzyl chloride | KF/Alumina | Acetonitrile | Microwave | 25 min | 89 | |

| 5-Chloroisatin | Benzyl chloride | KF/Alumina | Acetonitrile | Conventional | 24 h | 87 |

This table is a compilation of data from similar reactions and serves as a reference for potential optimization strategies.

Alternative Synthetic Routes to N-Substituted and 5-Chloro-Indoline-2,3-diones

Beyond the direct N-alkylation of pre-formed 5-chloroisatin, alternative synthetic strategies can be envisioned for the preparation of this compound and its precursors.

A detailed procedure for the synthesis of 5-chloroisatin via a modified Sandmeyer procedure involves reacting p-chloroaniline with chloral hydrate and hydroxylamine hydrochloride in a saturated aqueous solution of sodium sulfate with concentrated hydrochloric acid. banglajol.info The resulting p-chlorooximinoacetanilide is then cyclized using concentrated sulfuric acid to yield 5-chloroisatin. banglajol.info

Alternative approaches to N-substituted isatins could involve building the isatin ring system with the N-isobutyl group already in place. This would necessitate starting with an N-isobutylaniline derivative and then performing the cyclization reaction. However, the direct N-alkylation of the readily available 5-chloroisatin is generally a more convergent and commonly employed strategy.

Furthermore, variations in the alkylation step itself can be considered. For instance, instead of phase-transfer catalysis, the use of strong bases like sodium hydride in an appropriate aprotic solvent could be explored to generate the isatin anion for subsequent reaction with isobutyl halide. The choice of the synthetic route will ultimately depend on factors such as the availability of starting materials, desired scale of the reaction, and the efficiency of each step.

Chemical Reactivity and Derivatization of 5 Chloro 1 Isobutylindoline 2,3 Dione

Reactions at the Carbonyl Centers (C-2 and C-3)

The indoline-2,3-dione moiety is characterized by two adjacent carbonyl groups, a vicinal diketone system, which are prime sites for nucleophilic attack and condensation reactions. The C-3 carbonyl is generally more electrophilic and reactive than the C-2 amide carbonyl.

Condensation Reactions Forming Schiff Bases, Hydrazones, and Oximes

The C-3 keto group of 5-Chloro-1-isobutylindoline-2,3-dione readily undergoes condensation reactions with primary amines and their derivatives. These reactions typically involve the nucleophilic attack of the amine on the C-3 carbonyl, followed by dehydration to yield the corresponding C-3 imine derivative.

Schiff Bases: Reaction with primary amines (R-NH₂) results in the formation of Schiff bases, also known as azomethines (-C=N-). orientjchem.org These reactions are fundamental in synthesizing a diverse range of heterocyclic compounds. orientjchem.org

Hydrazones: Condensation with hydrazine (B178648) or substituted hydrazines (R-NH-NH₂) yields hydrazones. For instance, various N-substituted isatins have been reacted with nalidixic acid hydrazide to produce novel hydrazone derivatives. chalcogen.ro Similarly, reaction with 2,4,6-trichlorophenylhydrazine (B147635) would yield the corresponding 3-[N-(2,4,6-trichlorophenyl)hydrazone] derivative. chemicalbook.com

Oximes: Reaction with hydroxylamine (B1172632) (NH₂OH) leads to the formation of oximes at the C-3 position. These reactions are common for dione (B5365651) compounds and serve as a route to further functionalization. researchgate.net

The general mechanism for these reactions involves the formation of a carbinolamine intermediate, which then eliminates a molecule of water to form the final C=N double bond.

Interactive Table: Examples of Condensation Reactions on the Isatin (B1672199) Scaffold

| Reagent | Product Type | General Conditions |

| Primary Amine (e.g., Aniline) | Schiff Base | Acid catalyst, Reflux |

| Hydrazine Derivative (e.g., Nalidixic acid hydrazide) | Hydrazone | Alcohol solvent, Reflux |

| Hydroxylamine Hydrochloride | Oxime | Base (e.g., sodium acetate), Aqueous/Alcohol solvent |

Nucleophilic Additions to Carbonyl Groups

The electrophilic carbonyl carbons, particularly C-3, are susceptible to attack by a variety of nucleophiles. masterorganicchemistry.comyoutube.com This reaction, known as 1,2-addition, changes the hybridization of the carbonyl carbon from sp² to sp³, resulting in a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org

The initial attack of a nucleophile on the carbonyl carbon pushes the pi-electrons onto the oxygen atom, forming a tetrahedral alkoxide intermediate. libretexts.org This intermediate is then typically protonated in a subsequent step to yield an alcohol. libretexts.org The reactivity of the carbonyl group is enhanced by electron-withdrawing groups on the aromatic ring, making the 5-chloro derivative a good substrate for such additions. masterorganicchemistry.com The rate of addition can be decreased by sterically bulky groups. masterorganicchemistry.com

Reactions at the N-1 Position

Further N-Functionalization and N-Substitution Reactions

The title compound, this compound, is itself a product of N-functionalization of the parent 5-chloroindoline-2,3-dione. The nitrogen atom of the indoline (B122111) ring can be readily alkylated or arylated. The synthesis of N-substituted derivatives is a common strategy to modify the compound's properties.

The N-isobutylation is typically achieved by reacting 5-chloroindoline-2,3-dione with an isobutyl halide (e.g., isobutyl bromide) under basic conditions. researchgate.net This reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF) with a base such as potassium carbonate (K₂CO₃) to deprotonate the N-H group, making the nitrogen nucleophilic. researchgate.netresearchgate.net Phase transfer catalysts, like tetra-n-butylammonium bromide (TBAB), can be employed to enhance the reaction rate and yield. researchgate.net This method is versatile for producing a wide array of structurally diverse N-alkylated indoline-2,3-dione analogs.

Interactive Table: General Conditions for N-Alkylation of 5-Chloroisatin (B99725)

| Reagent | Base | Solvent | Catalyst (Optional) | Product |

| Isobutyl bromide | K₂CO₃ | DMF | TBAB | This compound |

| Methyl iodide | K₂CO₃ | DMF | TBAB | 5-Chloro-1-methylindoline-2,3-dione researchgate.net |

| Benzyl chloride | K₂CO₃ | DMF | TBAB | 1-Benzyl-5-chloroindoline-2,3-dione researchgate.net |

| Propargyl bromide | K₂CO₃ | DMF | TBAB | 5-Chloro-1-(prop-2-ynyl)indoline-2,3-dione researchgate.net |

Electrophilic and Nucleophilic Substitution Reactions on the Indoline Aromatic Ring

The benzene (B151609) ring of the indoline scaffold can undergo both electrophilic and nucleophilic substitution, with its reactivity governed by the existing substituents.

Electrophilic Aromatic Substitution (EAS): The indoline-2,3-dione moiety acts as a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack. youtube.com This deactivation means that harsher conditions are generally required for reactions like nitration, halogenation, or sulfonation compared to benzene. youtube.commasterorganicchemistry.com The deactivating dione group is a meta-director, while the chlorine atom at C-5 is also deactivating but directs incoming electrophiles to the ortho and para positions (C-4 and C-6). The strong deactivating effect of the dione core typically dominates, directing potential electrophilic substitution to the C-4 and C-6 positions.

Nucleophilic Aromatic Substitution (SNAr): The presence of the electron-withdrawing indoline-2,3-dione core activates the aromatic ring for nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comyoutube.com The chlorine atom at the C-5 position can act as a leaving group and be displaced by strong nucleophiles. This reactivity is enhanced by the ability of the dione system to stabilize the negative charge of the intermediate Meisenheimer complex. nih.gov The reaction is favored in polar aprotic solvents which can accelerate the substitution process.

Cycloaddition Reactions Involving the Indoline-2,3-dione Scaffold (e.g., 1,3-Dipolar Cycloadditions)

The this compound scaffold can participate in cycloaddition reactions, particularly [3+2] or 1,3-dipolar cycloadditions, which are powerful methods for constructing five-membered heterocyclic rings. wikipedia.org In these reactions, the isatin derivative can act as the dipolarophile.

For instance, N-alkylated 5-chloroisatin derivatives have been used as dipolarophiles in reactions with 1,3-dipoles like aryl nitrile oxides. researchgate.net These reactions lead to the formation of novel spiro-heterocyclic systems, such as spiro-isoxazolines, where the new ring is attached at the C-3 position of the indoline core. researchgate.netresearchgate.net Another important class of 1,3-dipoles are azomethine ylides, which can be generated in situ from the condensation of isatins and α-amino acids, and subsequently react with dipolarophiles to yield complex spiro-pyrrolidinyl oxindoles. mdpi.com The reaction between 1-allyl-5-chloro-indole-2,3-dione (as the dipolarophile) and various aryl nitrile oxides has been shown to produce new isoxazoline (B3343090) and dioxazoline systems. researchgate.net

Strategies for Scaffold Modification and Hybrid Molecule Design of this compound

The inherent reactivity of the this compound scaffold, particularly at the C3-carbonyl group and the aromatic ring, provides a versatile platform for extensive chemical modifications. These modifications are instrumental in the development of novel molecular architectures, including complex spirocyclic systems and hybrid molecules, which are of significant interest in medicinal chemistry and materials science. The strategic derivatization of this scaffold allows for the fine-tuning of its physicochemical properties and biological activities.

A primary approach to modifying the this compound core involves reactions at the highly reactive C3-ketone. This position is susceptible to a variety of nucleophilic additions and condensation reactions, which serve as the foundation for constructing a diverse array of derivatives. For instance, condensation with primary amines or hydrazines readily yields Schiff bases and hydrazones, respectively. These reactions are often the initial step in more complex synthetic sequences.

Multicomponent reactions (MCRs) represent a powerful and efficient strategy for the synthesis of complex molecules from three or more starting materials in a single synthetic operation. The isatin moiety of this compound is an excellent substrate for MCRs, leading to the formation of highly functionalized spiro-oxindole derivatives. These reactions often proceed with high atom economy and stereoselectivity, providing rapid access to libraries of structurally diverse compounds.

Another significant strategy for scaffold modification is the 1,3-dipolar cycloaddition reaction. By introducing an unsaturated substituent at the N1-position, such as an allyl or propargyl group, the this compound scaffold can participate in cycloaddition reactions with various 1,3-dipoles, such as nitrones or azides. This approach leads to the formation of novel heterocyclic rings fused to the indoline core, resulting in complex hybrid molecules with potential applications in various fields.

The following table summarizes key strategies for the modification of the this compound scaffold, along with examples of the types of derivatives that can be synthesized.

| Modification Strategy | Reactive Site | Reagents and Conditions | Resulting Derivatives | Key Features |

| Condensation Reactions | C3-Carbonyl | Primary amines, hydrazines, hydroxylamines | Schiff bases, hydrazones, oximes | Formation of C=N bond, introduction of diverse substituents. |

| Multicomponent Reactions | C3-Carbonyl | Various nucleophiles and electrophiles in a one-pot synthesis | Spiro-oxindoles, fused heterocycles | High efficiency, atom economy, and molecular complexity. |

| 1,3-Dipolar Cycloaddition | N1-Unsaturated Substituent | Nitrones, azides, and other 1,3-dipoles | Isoxazolines, triazoles, and other heterocyclic systems | Formation of five-membered heterocyclic rings. |

| Nucleophilic Substitution | C5-Chloro | Nucleophiles under specific conditions | 5-substituted indoline-2,3-diones | Functionalization of the aromatic ring. |

The design of hybrid molecules often involves the combination of the this compound scaffold with other pharmacologically active moieties. This can be achieved through the synthetic strategies outlined above. For example, a known therapeutic agent containing a primary amine can be condensed with the C3-carbonyl group to create a hybrid molecule with the potential for dual biological activity. Similarly, click chemistry, often utilizing a 1,3-dipolar cycloaddition, can be employed to link the isatin core to another molecule of interest.

Detailed research findings have demonstrated the successful application of these strategies to the broader class of N-substituted 5-chloroisatins. For instance, the synthesis of novel spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione derivatives has been achieved through the condensation of substituted isatins with 2-aminonorbornene (B1216617) carboxamides. nih.gov This highlights the potential for similar transformations with this compound.

Furthermore, the synthesis of spiro[furan-2,3′-indoline]-3-carboxylate derivatives via multi-component reactions of isatins, aniline (B41778) derivatives, and diethyl acetylenedicarboxylate (B1228247) has been reported, showcasing the versatility of the isatin scaffold in constructing complex heterocyclic systems. nih.gov The 1,3-dipolar cycloaddition of azides to N-propargylated 5-chloroisatin to yield 1,2,3-triazoles is another well-documented strategy for creating hybrid molecules. semanticscholar.org The synthesis of spiro[indoline-3,5′-pyrroline]-2,2′dione derivatives through a one-pot, multicomponent 1,3-cycloaddition further illustrates the power of this approach. mdpi.com

The following interactive data table provides examples of specific derivatization reactions that are applicable to the this compound scaffold, based on studies with related compounds.

These examples underscore the vast potential for the chemical modification of this compound. The strategic application of these synthetic methodologies enables the creation of novel compounds with tailored properties, paving the way for future discoveries in various scientific disciplines.

Computational and Theoretical Investigations of 5 Chloro 1 Isobutylindoline 2,3 Dione

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical studies are fundamental to elucidating the intrinsic properties of a molecule. These methods model the electron distribution and energy levels, which govern the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. mdpi.com For derivatives of 5-chloroisatin (B99725), DFT calculations, often using the B3LYP functional with a 6-31G basis set, are employed to determine the most stable three-dimensional conformation (geometry optimization) and to calculate various electronic properties. internationaljournalssrg.orgsemanticscholar.org

The geometry optimization process calculates bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. The indoline-2,3-dione core is nearly planar, and the N-alkylation introduces conformational flexibility. For the analogous compound, 1-benzyl-5-chloroindoline-2,3-dione, X-ray crystallography reveals that the indole (B1671886) ring system is nearly planar, with the N-substituted phenyl group oriented at a significant dihedral angle relative to this plane. researchgate.net A similar planarity of the core is expected for the 1-isobutyl derivative.

Table 1: Representative Optimized Geometric Parameters for the Indoline-2,3-dione Core (Illustrative) Data based on typical values for related structures, as specific optimized data for 5-Chloro-1-isobutylindoline-2,3-dione is not publicly available.

| Parameter | Atom Pair/Triplet | Value |

| Bond Length | C=O (C2) | ~1.22 Å |

| Bond Length | C=O (C3) | ~1.21 Å |

| Bond Length | N1-C2 | ~1.38 Å |

| Bond Length | C5-Cl | ~1.74 Å |

| Bond Angle | C2-N1-C7a | ~110° |

| Bond Angle | N1-C2-C3 | ~107° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.comresearchgate.net

In studies of the related compound 1-allyl-5-chloroindoline-2,3-dione, DFT calculations were used to determine the energies of these frontier orbitals. internationaljournalssrg.org The analysis helps predict how the molecule will interact with other reagents; for instance, it can determine whether a reaction proceeds via a normal or reverse electron demand mechanism in cycloaddition reactions. internationaljournalssrg.org The HOMO is typically distributed over the benzene (B151609) ring and the nitrogen atom, while the LUMO is often localized on the dicarbonyl group of the pyrrolidine (B122466) ring, indicating the likely sites for nucleophilic and electrophilic attack, respectively. internationaljournalssrg.org

Table 2: Calculated Electronic Properties for an N-Alkylated 5-Chloroisatin Analog (1-allyl-5-chloroindoline-2,3-dione) Data from a study on a related compound to illustrate the typical values. internationaljournalssrg.org

| Parameter | Value (eV) |

| EHOMO | -6.857 |

| ELUMO | -2.693 |

| Energy Gap (ΔE) | 4.164 |

Molecular Modeling and Docking Studies for Mechanistic Insights

Molecular modeling and docking are powerful tools used to predict how a small molecule (ligand), such as this compound, might bind to a biological target, typically a protein receptor. These techniques are essential for understanding the mechanism of action and for designing more potent drugs.

Molecular docking simulations place the ligand into the binding site of a protein and calculate a score, often representing the binding affinity (e.g., in kcal/mol), which estimates the strength of the interaction. mdpi.commdpi.com For 5-chloroisatin derivatives, docking studies have been performed against various biological targets, including the angiotensin-converting enzyme 2 (ACE2) receptor, a key protein for SARS-CoV-2 entry into cells. nih.gov

These studies reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. For example, a hydrazono derivative of 5-chloroisatin was shown to bind preferentially within the ACE2 active site, disrupting its interaction with the viral spike protein. nih.gov The isatin (B1672199) core, with its carbonyl groups, frequently acts as a hydrogen bond acceptor, while the aromatic ring can participate in hydrophobic and π-stacking interactions. The N-isobutyl group would likely engage in hydrophobic interactions within the protein's binding pocket.

Table 3: Illustrative Docking Results for Isatin Derivatives Against a Protein Target Binding affinities can vary significantly based on the specific ligand and protein target.

| Compound | Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues (Example) |

| Isatin Derivative | EGFRT790M | -10.5 to -11.8 | Met793, Leu718, Asp855 |

| 5-Chloroisatin Derivative | ACE2 | -7.0 to -8.5 | Gln24, Thr27, His345 |

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to bind to a specific target receptor. nih.gov This model serves as a template for designing new molecules or searching databases for compounds with similar features that are likely to be active. nih.gov

For a molecule like this compound, a pharmacophore model would likely include:

Two hydrogen bond acceptors (the carbonyl oxygens).

An aromatic ring feature (the chlorophenyl ring).

A hydrophobic group (the isobutyl substituent).

A halogen feature (the chlorine atom).

By understanding these key features, medicinal chemists can rationally design new derivatives with improved binding affinity and selectivity. This approach is a cornerstone of modern computational drug design. nih.gov

Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's structure affect its biological activity. In silico SAR combines computational data with experimental results to build predictive models. mdpi.com For isatin derivatives, SAR studies have shown that the nature of the substituent at the N1 position of the indole ring is critical for activity and selectivity. researchgate.net

Computational analyses help rationalize these observations. For example, modifying the N-substituent can alter the molecule's electronic properties (HOMO-LUMO gap), its conformation, and its ability to form specific interactions within a binding site. Studies on various N-alkyl and N-aryl isatin derivatives have demonstrated that these modifications significantly influence their antiviral and anticancer activities. mdpi.com The introduction of the isobutyl group at the N1 position of 5-chloroindoline-2,3-dione is expected to enhance its lipophilicity, potentially improving cell membrane permeability and hydrophobic interactions with protein targets compared to the unsubstituted parent compound.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of 5-Chloro-1-isobutylindoline-2,3-dione by mapping the carbon-hydrogen framework.

¹H-NMR provides information about the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the protons of the isobutyl group and the aromatic ring. The aromatic region would display a pattern characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. The isobutyl group would present a doublet for the two methyl groups, a nonet (or multiplet) for the single methine proton, and a doublet for the methylene (B1212753) protons attached to the nitrogen atom.

¹³C-NMR spectroscopy identifies the number of chemically distinct carbon atoms in the molecule. The spectrum for this compound would characteristically show two signals at low field (downfield) corresponding to the two carbonyl carbons (C2 and C3) of the dione (B5365651) moiety. Signals for the six aromatic carbons and the three unique carbons of the isobutyl group would also be present.

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| ~7.65 | d | 1H | Aromatic H (C6) |

| ~7.60 | dd | 1H | Aromatic H (C4) |

| ~7.15 | d | 1H | Aromatic H (C7) |

| ~3.60 | d | 2H | N-CH₂ |

| ~2.20 | m | 1H | CH(CH₃)₂ |

| ~0.95 | d | 6H | CH(CH₃)₂ |

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~183.0 | C=O (C3) |

| ~158.0 | C=O (C2) |

| ~148.0 | Aromatic C (C7a) |

| ~139.0 | Aromatic C (C6) |

| ~128.0 | Aromatic C-Cl (C5) |

| ~125.0 | Aromatic C (C4) |

| ~118.0 | Aromatic C (C3a) |

| ~112.0 | Aromatic C (C7) |

| ~47.0 | N-CH₂ |

| ~27.0 | CH(CH₃)₂ |

| ~19.5 | CH(CH₃)₂ |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain insight into its structure through analysis of its fragmentation patterns. For this compound (C₁₂H₁₂ClNO₂), the expected exact molecular weight is approximately 237.05 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z 237 and a characteristic M+2 peak at m/z 239 with about one-third the intensity, confirming the presence of a single chlorine atom. Common fragmentation pathways would likely involve the loss of the isobutyl group ([M-57]⁺) and successive losses of carbonyl (CO) groups.

| m/z | Fragment | Description |

|---|---|---|

| 237/239 | [C₁₂H₁₂ClNO₂]⁺ | Molecular Ion (M⁺/M+2) |

| 180/182 | [M - C₄H₉]⁺ | Loss of isobutyl group |

| 152/154 | [M - C₄H₉ - CO]⁺ | Loss of isobutyl and one carbonyl group |

| 124/126 | [M - C₄H₉ - 2CO]⁺ | Loss of isobutyl and two carbonyl groups |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands. Key signals include strong, distinct stretching vibrations for the two carbonyl groups of the dione functionality, typically observed in the range of 1700-1770 cm⁻¹. Other significant peaks would correspond to C-H stretching from the aromatic and aliphatic parts of the molecule, C=C stretching from the aromatic ring, and the C-Cl bond.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic |

| 2960-2870 | C-H Stretch | Aliphatic (isobutyl) |

| ~1765 | C=O Stretch | Ketone (C2=O) |

| ~1740 | C=O Stretch | Amide/Ketone (C3=O) |

| ~1610 | C=C Stretch | Aromatic Ring |

| ~1470 | C-N Stretch | Indoline (B122111) Ring |

| ~830 | C-H Bend | Aromatic (out-of-plane) |

| ~750 | C-Cl Stretch | Aryl Chloride |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of this compound and for its separation from reaction mixtures. A reversed-phase HPLC method, likely employing a C18 column, would be used. The mobile phase would typically consist of a gradient mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water. Under specific conditions of flow rate, temperature, and gradient, the compound would elute at a characteristic retention time. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. This method is crucial for quality control in synthetic processes.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in the solid state. If a suitable single crystal of this compound can be grown, this technique can reveal exact bond lengths, bond angles, and torsional angles. Structural studies on similar compounds, such as 5-Chloroindoline-2,3-dione and its N-substituted derivatives, show that the indoline ring system is nearly planar. nih.govresearchgate.netnih.gov X-ray analysis would confirm the planarity of the core structure, establish the conformation of the isobutyl group relative to the ring, and detail any intermolecular interactions, such as π–π stacking, that dictate the crystal packing. researchgate.net

| Parameter | Description | Example from Analogs |

|---|---|---|

| Crystal System | The basic geometric lattice of the crystal. | Monoclinic or Orthorhombic nih.govresearchgate.net |

| Space Group | The symmetry group of the crystal. | P2₁/c, P2₁/n researchgate.netresearchgate.net |

| Bond Lengths/Angles | Precise measurements of all atomic connections. | C=O bonds ~1.2 Å; C-Cl bond ~1.74 Å |

| Planarity | Deviation of atoms from a mean plane. | Indoline ring system is typically near-planar nih.gov |

| Intermolecular Forces | Non-covalent interactions like C-H···O bonds or π-π stacking. researchgate.net | Observed in related crystal structures researchgate.net |

Mechanistic Studies and Applications in Chemical Science

Mechanistic Aspects of Corrosion Inhibition Applications

Indoline-2,3-dione derivatives have been recognized for their potential as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. The protective action of these compounds, including 5-Chloro-1-isobutylindoline-2,3-dione, is attributed to their ability to adsorb onto the metal surface, forming a barrier that isolates the metal from the corrosive medium. This inhibition mechanism is governed by the molecular structure of the inhibitor, which contains heteroatoms (nitrogen and oxygen) with lone pairs of electrons and a π-electron-rich indole (B1671886) nucleus. These features facilitate the adsorption process. ekb.eg

Adsorption Mechanism on Metal Surfaces (e.g., obeying Langmuir adsorption model)

The primary step in the corrosion inhibition process is the adsorption of the inhibitor molecules onto the metal surface. For indoline-2,3-dione derivatives, this process is well-described by the Langmuir adsorption isotherm. jmaterenvironsci.comresearchgate.net The Langmuir model assumes the formation of a monolayer of inhibitor molecules on the metal surface, where there are a fixed number of adsorption sites, and each site holds one adsorbed molecule. hw.ac.uk

The adsorption mechanism can involve both physisorption and chemisorption. Physisorption occurs due to electrostatic interactions between the charged metal surface and the charged inhibitor molecules. In acidic solutions, the inhibitor can become protonated, leading to electrostatic attraction to the negatively charged metal surface (covered with anions from the acid). Chemisorption involves the sharing of electrons between the inhibitor and the metal, forming a coordinate-type bond. This is facilitated by the presence of heteroatoms (N, O) with lone electron pairs and the π-electrons of the aromatic ring in the indoline-2,3-dione structure, which can be donated to the vacant d-orbitals of the iron atoms on the steel surface. researchgate.net Studies on compounds structurally similar to this compound, such as 1-allyl-5-chloro-indoline-2,3-dione, have confirmed that their adsorption on mild steel surfaces is well-described by the Langmuir model.

Electrochemical Characterization of Inhibition Processes (e.g., potentiodynamic polarization, electrochemical impedance spectroscopy)

Electrochemical techniques are fundamental to understanding the mechanism of corrosion inhibition. Potentiodynamic polarization and Electrochemical Impedance Spectroscopy (EIS) are two common methods used to evaluate the effectiveness of inhibitors like this compound.

Potentiodynamic Polarization: This technique involves scanning the potential of the metal and measuring the resulting current. The resulting Tafel plots provide key parameters such as the corrosion potential (Ecorr) and corrosion current density (Icorr). The inhibition efficiency (IE%) can be calculated from the Icorr values with and without the inhibitor. For indoline-2,3-dione derivatives, studies consistently show that as the concentration of the inhibitor increases, the Icorr value decreases significantly, indicating a reduction in the corrosion rate. jmaterenvironsci.com These inhibitors are typically classified as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netnih.gov This is evidenced by a shift in both the anodic and cathodic branches of the polarization curve to lower current densities with no significant change in the Ecorr value.

Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical system. The data is often presented as Nyquist plots. In the presence of an effective inhibitor, the diameter of the semicircular Nyquist plot increases, which corresponds to an increase in the charge transfer resistance (Rct). A higher Rct value signifies a slower corrosion process, as the inhibitor film on the metal surface impedes the charge transfer associated with corrosion reactions. The double-layer capacitance (Cdl) typically decreases in the presence of the inhibitor, which is attributed to the replacement of water molecules at the metal-solution interface by the organic inhibitor molecules, thereby reducing the local dielectric constant and/or increasing the thickness of the electrical double layer. researchgate.net

Research on a closely related compound, 1-allyl-5-chloro-indoline-2,3-dione, provides insight into the expected performance. The data below illustrates the typical effect of such an inhibitor on the corrosion of mild steel in an acidic medium.

Table of Potentiodynamic Polarization Parameters for a 5-Chloro-indoline-2,3-dione Derivative Data derived from studies on analogous compounds.

| Inhibitor Conc. (M) | Ecorr (mV vs SCE) | Icorr (µA/cm²) | Inhibition Efficiency (IE%) |

| 0 (Blank) | -474 | 1086 | - |

| 1.00E-06 | -483 | 364 | 66.5 |

| 1.00E-05 | -488 | 211 | 80.6 |

| 1.00E-04 | -495 | 114 | 89.5 |

| 1.00E-03 | -499 | 75 | 93.1 |

Table of Electrochemical Impedance Spectroscopy (EIS) Parameters for a 5-Chloro-indoline-2,3-dione Derivative Data derived from studies on analogous compounds.

| Inhibitor Conc. (M) | Rct (Ω cm²) | Cdl (µF/cm²) | Inhibition Efficiency (IE%) |

| 0 (Blank) | 45 | 78.4 | - |

| 1.00E-06 | 179 | 55.2 | 74.9 |

| 1.00E-05 | 345 | 41.3 | 86.9 |

| 1.00E-04 | 558 | 32.5 | 91.9 |

| 1.00E-03 | 801 | 25.6 | 94.4 |

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Methodologies

Traditional methods for synthesizing isatin (B1672199) derivatives, such as the Sandmeyer, Stolle, and Gassman procedures, have been foundational. nih.govbiomedres.us However, the future of synthesizing 5-Chloro-1-isobutylindoline-2,3-dione and its analogs lies in the adoption of novel and environmentally benign methodologies. nih.gov Green chemistry principles are increasingly being applied to isatin synthesis, offering advantages like improved efficiency, simplicity, and reduced environmental impact. nih.gov

Emerging sustainable methods include:

Microwave-Assisted Synthesis : This technique has been used for three-component reactions to create spirooxindole derivatives of isatin in an aqueous medium without the need for a catalyst or base, resulting in excellent yields and short reaction times. nih.gov

Oxidation of Indole (B1671886) Derivatives : An environmentally friendly method involves the oxidation of indoles using molecular oxygen (O2) as the oxidizing agent, facilitated by a photosensitizer. nih.gov

Multicomponent Reactions (MCRs) : MCRs represent a significant advancement in generating diverse, drug-like libraries from isatin-based scaffolds quickly and efficiently. researchgate.net

| Methodology | Key Features | Advantages | Reference |

|---|---|---|---|

| Traditional Methods (e.g., Sandmeyer, Stolle) | Multi-step reactions often requiring harsh conditions. | Well-established and reliable for simple analogs. | nih.gov |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Shorter reaction times, high efficiency, excellent yields, environmentally friendly. | nih.gov |

| Photosensitized Oxidation | Utilizes O2 as a green oxidizing agent in the presence of a photosensitizer. | Environmentally benign. | nih.gov |

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single step. | High efficiency, rapid generation of scaffold diversity. | researchgate.net |

Advanced Functionalization and Scaffold Diversification Strategies

The chemical reactivity of the isatin core at multiple positions—particularly the nitrogen atom (N-1), the C3-carbonyl group, and the aromatic ring (C-5)—provides vast opportunities for advanced functionalization. researchgate.netnih.gov For this compound, the existing chloro and isobutyl groups can be complemented by further modifications to create novel derivatives with tailored properties.

Key functionalization and diversification strategies include:

N-Functionalization : The nitrogen at position 1 can be readily alkylated or arylated, a strategy known to enhance biological activities such as antibacterial potency. nih.gov The isobutyl group in the target compound is an example of such a modification.

C3-Functionalization : The C3-carbonyl group is highly reactive and a common site for modifications, including aldol (B89426) condensation, and the formation of Schiff bases, hydrazones, and spiro derivatives. nih.govmdpi.com These reactions are fundamental to creating a wide variety of biologically active compounds. mdpi.com

C5-Functionalization : The C-5 position on the aromatic ring is a critical site for substitution. Halogenation at this position, as seen with the chloro group in the target molecule, is a known strategy for enhancing antibacterial and anticancer activities. nih.gov

Ring Expansion : The isatin ring can undergo unique two-carbon ring expansions to construct entirely new heterocyclic scaffolds, such as functionalized dibenzo[b,d]azepin-6-one. nih.gov

| Position | Type of Modification | Resulting Scaffold/Derivative | Potential Impact | Reference |

|---|---|---|---|---|

| N-1 | Alkylation, Arylation | N-substituted isatins | Enhancement of biological activity (e.g., antibacterial). | nih.gov |

| C-3 | Condensation, Spirocyclization | Schiff bases, Hydrazones, Spirooxindoles | Generation of diverse, biologically active compounds. | nih.govmdpi.com |

| C-5 | Halogenation, Substitution | 5-substituted isatins | Increased anticancer and antibacterial potency. | nih.gov |

| Core Scaffold | Ring Expansion Reactions | Dibenzo[b,d]azepin-6-ones, Quinolines | Creation of novel heterocyclic systems. | nih.govresearchgate.net |

Computational Design and Predictive Modeling for Targeted Derivatives

The future of developing derivatives of this compound will be heavily influenced by computational chemistry. researchgate.netnih.gov In silico methods such as molecular docking, molecular dynamics (MD) simulations, and ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are becoming indispensable tools for the rational design of new molecules with specific biological targets. nih.govnih.gov

These computational approaches enable researchers to:

Predict Binding Affinity : Molecular docking can be used to evaluate the binding affinity of newly designed isatin derivatives towards the active sites of specific enzymes, such as cyclin-dependent kinase 2 (CDK2), a target in cancer therapy. mdpi.com

Assess Complex Stability : Following docking, MD simulations can assess the stability of the ligand-protein complex, providing insights into the nature of the interactions. nih.gov

Evaluate Pharmacokinetics : In silico ADME/T (Toxicity) studies help predict the pharmacokinetic properties and potential toxicity of new compounds early in the design phase, saving time and resources. nih.govtandfonline.com For instance, studies on new 5-chloro-indole derivatives have used these tools to confirm safety and good pharmacokinetic profiles. mdpi.com

Guide Synthesis : By predicting which modifications are most likely to improve activity and selectivity, computational models can guide synthetic efforts toward the most promising candidates. researchgate.netnih.gov

| Computational Method | Application in Isatin Derivative Design | Example | Reference |

|---|---|---|---|

| Molecular Docking | Predicts the binding mode and affinity of a molecule to a protein target. | Evaluating binding of isatin derivatives to the CDK2 active site. | mdpi.comresearchgate.net |

| Molecular Dynamics (MD) Simulation | Simulates the movement of atoms to assess the stability of the ligand-protein complex. | Confirming the stability of isatin-based inhibitors in an enzyme's active site. | nih.gov |

| ADME/T Prediction | Calculates pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and toxicity. | Predicting the oral activity and safety profile of novel anticancer candidates. | nih.govmdpi.com |

| DFT Calculations | Studies the electronic structure and reactivity of molecules. | Investigating the antimicrobial potential of isatin derivatives. | researchgate.net |

Exploration of New Mechanistic Biological Applications (In Vitro) and Material Science Utilities

The isatin scaffold is a "privileged" structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. nih.govnih.gov Future in vitro research on this compound could explore new mechanistic pathways and therapeutic targets. The versatility of isatins also extends to material science, presenting opportunities for non-biological applications.

Potential In Vitro Biological Applications:

Anticancer Activity : Isatin derivatives have shown potent in vitro antiproliferative activity against various human cancer cell lines, including lung (A549), colon (Caco-2), and breast (MDA-MB-231). nih.govnih.gov Future studies could investigate the effect of this compound on specific cellular targets like VEGFR-2 or EGFRT790M/BRAFV600E pathways. nih.govmdpi.com

Antimicrobial Activity : The isatin core is a promising base for developing new antimicrobial agents. researchgate.net SAR studies have shown that 5-halogenation and N-alkylation can significantly enhance antibacterial activity. nih.gov Derivatives could be tested in vitro against a range of bacteria, such as Staphylococcus aureus and Escherichia coli, and fungi like Candida albicans. tandfonline.comresearchgate.net

Antiviral Activity : Certain isatin-thiosemicarbazones have demonstrated antiviral properties, including activity against smallpox viruses. researchgate.net This suggests a potential avenue for developing new antiviral agents. mdpi.com

Enzyme Inhibition : Isatin derivatives are effective inhibitors of enzymes like urease and α-glucosidase, which are implicated in gastric problems and diabetes, respectively. biomedres.usresearchgate.net

Material Science Utilities:

Corrosion Inhibition : Isatin derivatives, including those with a 5-chloro substitution, have been shown to act as effective corrosion inhibitors for mild steel in acidic environments. researchgate.net

Dye Industry : The inherent chromophoric nature of the isatin structure has led to its use in the dye industry. nih.gov

| Field | Application | Specific Examples/Targets | Reference |

|---|---|---|---|

| Biological (In Vitro) | Anticancer | Inhibition of cancer cell lines (A549, Caco-2); Targeting enzymes like VEGFR-2, EGFR, BRAF. | nih.govmdpi.com |

| Antimicrobial | Activity against S. aureus, E. coli, C. albicans. | tandfonline.comresearchgate.net | |

| Antiviral | Activity against DNA and RNA viruses. | researchgate.netmdpi.com | |

| Enzyme Inhibition | Inhibition of urease and α-glucosidase. | biomedres.usresearchgate.net | |

| Material Science | Corrosion Inhibition | Protection of mild steel in hydrochloric acid. | researchgate.net |

| Dye Industry | Use as a precursor for dyes. | nih.gov |

Q & A

Q. What are the established synthetic routes for 5-Chloro-1-isobutylindoline-2,3-dione, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of halogenated indoline-2,3-diones typically involves chlorination of precursor indoles or functionalization via nucleophilic substitution. For example, the Sandmeyer reaction is a classical method for introducing halogens into aromatic systems, as demonstrated in the synthesis of 5-chloroindoline-2,3-dione derivatives . Key parameters include:

- Temperature control : Reactions are often conducted at low temperatures (0–5°C) to minimize side reactions.

- Solvent selection : Inert solvents like dichloromethane enhance selectivity .

- Catalytic systems : Lewis acids (e.g., AlCl₃) may be used to activate chlorinating agents. Table 1 : Comparison of synthetic methods for related compounds:

| Precursor | Chlorinating Agent | Solvent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| 1-Isobutylindoline | Cl₂ gas | CH₂Cl₂ | 68 | 95 | |

| 1-Benzylindoline | SOCl₂ | Toluene | 75 | 92 |

Q. How is the crystal structure of this compound resolved, and what intermolecular interactions stabilize its lattice?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. For example, the structure of 5-Chloro-1-(4-methoxybenzyl)indoline-2,3-dione was determined with an R factor of 0.040, revealing planar indoline rings and Cl···O halogen bonding . Key steps include:

- Crystallization : Slow evaporation of methanol solutions yields diffraction-quality crystals .

- Hydrogen bonding : N–H···O and C–H···π interactions contribute to packing stability . Table 2 : Crystallographic parameters for analogous compounds:

| Compound | Space Group | R Factor | Intermolecular Interactions | Reference |

|---|---|---|---|---|

| 5-Chloro-1-benzylindoline-2,3-dione | P2₁/c | 0.091 | N–H···O, C–H···Cl | |

| 5-Chloro-1-allylindoline-2,3-dione | C2/c | 0.085 | π-π stacking, C–H···O |

Advanced Research Questions

Q. How do computational methods (e.g., DFT) reconcile experimental data on electronic properties and reactivity?

Methodological Answer: Density Functional Theory (DFT) calculations are used to validate experimental findings. For instance, bond length discrepancies between SCXRD and DFT models (e.g., C–Cl bond: 1.74 Å experimental vs. 1.71 Å theoretical) highlight the role of crystal packing forces .

Q. What mechanistic insights explain the biological activity of halogenated indoline-2,3-diones, and how do substituent positions modulate efficacy?

Methodological Answer: The chlorine substituent at position 5 enhances electrophilicity, enabling covalent interactions with biological targets (e.g., enzyme active sites). For example, 5-Chloro-7-iodoindoline-2,3-dione exhibits anticonvulsant activity due to iodine’s polarizability enhancing blood-brain barrier penetration .

Q. How can researchers resolve contradictions in reported reactivity data for halogenated indoline-2,3-diones?

Methodological Answer: Discrepancies often arise from variations in experimental conditions or characterization techniques. For example:

- Reactivity with nucleophiles : Conflicting kinetic data may stem from solvent polarity differences (aprotic vs. protic) .

- Oxidative stability : Conflicting half-life values could reflect oxygen sensitivity during storage . Recommended protocol :

- Standardize reaction conditions (solvent, temperature).

- Validate purity via HPLC-NMR coupling .

- Use controlled-atmosphere chambers for air-sensitive reactions .

Data Contradiction Analysis

Example Case : Conflicting reports on the hydrolysis rate of this compound in aqueous buffers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.